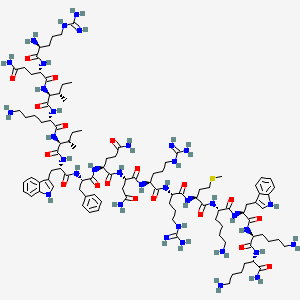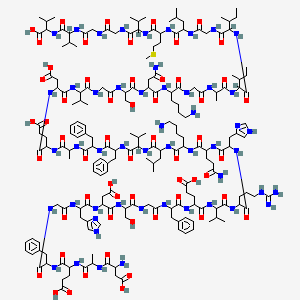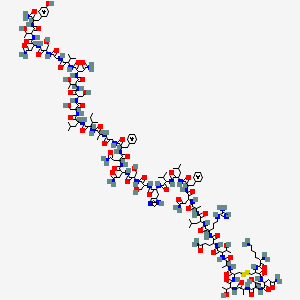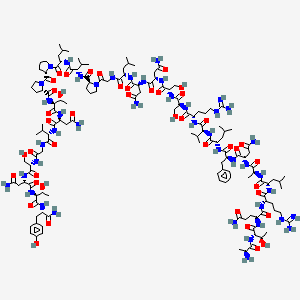
1678415-18-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the CAS number 1678415-18-3 is known as Biotinyl-Amylin (human) trifluoroacetate salt. This compound is a modified form of human amylin, also known as islet amyloid polypeptide (IAPP). Amylin is a peptide hormone co-secreted with insulin by pancreatic beta cells. It plays a role in regulating glucose homeostasis by inhibiting glucagon secretion, slowing gastric emptying, and promoting satiety .
Vorbereitungsmethoden
The synthesis of Biotinyl-Amylin (human) trifluoroacetate salt involves the biotinylation of human amylin. The process typically includes the following steps:
Peptide Synthesis: The human amylin peptide is synthesized using solid-phase peptide synthesis (SPPS).
Biotinylation: The synthesized peptide is then biotinylated, which involves the attachment of a biotin moiety to the peptide.
Purification: The biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Trifluoroacetate Salt Formation: The final step involves converting the biotinylated peptide into its trifluoroacetate salt form.
Analyse Chemischer Reaktionen
Biotinyl-Amylin (human) trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting the peptide back to its reduced form.
Wissenschaftliche Forschungsanwendungen
Biotinyl-Amylin (human) trifluoroacetate salt has several scientific research applications:
Neuroscience: It is used in studies related to Alzheimer’s disease, as amylin and its analogs can influence amyloid-beta aggregation.
Diabetes Research: The compound is used to study the regulation of glucose homeostasis and the role of amylin in diabetes.
Drug Development: It serves as a model compound for developing new therapeutic agents targeting amylin receptors.
Biochemical Assays: The biotinylated form allows for easy detection and quantification in various biochemical assays.
Wirkmechanismus
Biotinyl-Amylin (human) trifluoroacetate salt exerts its effects by mimicking the action of natural amylin. It binds to amylin receptors on target cells, leading to the inhibition of glucagon secretion, slowing of gastric emptying, and promotion of satiety. The molecular targets include amylin receptors, which are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Biotinyl-Amylin (human) trifluoroacetate salt can be compared with other similar compounds such as:
Human Amylin: The unmodified form of amylin, which lacks the biotinylation and trifluoroacetate salt modifications.
Pramlintide: A synthetic analog of amylin used as a therapeutic agent for diabetes.
Eigenschaften
CAS-Nummer |
1678415-18-3 |
|---|---|
Molekularformel |
C₁₇₅H₂₇₅N₅₃O₅₇S₃ |
Molekulargewicht |
4129.63 |
Quelle |
Synthetic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)
